
5-Prop-1-ynylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Prop-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as propiolactone or β-propiolactone and is a cyclic ester of propenoic acid. This compound is widely used in the synthesis of various chemicals and materials due to its unique properties and reactivity.
Wirkmechanismus
The mechanism of action of 5-Prop-1-ynylpyrrolidin-2-one involves the formation of covalent bonds with various functional groups, including amino, hydroxyl, and carboxyl groups. The compound can also react with nucleic acids, leading to the formation of adducts that can cause DNA damage and cell death.
Biochemische Und Physiologische Effekte
5-Prop-1-ynylpyrrolidin-2-one has various biochemical and physiological effects, including its ability to cross-link proteins and nucleic acids. The compound can also cause DNA damage and cell death, leading to its potential application in cancer therapy. Additionally, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
5-Prop-1-ynylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which makes it an excellent cross-linking agent for proteins and nucleic acids. However, the compound is highly reactive and can cause DNA damage, which can limit its use in certain applications. Additionally, the compound is highly toxic and can pose a significant risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Prop-1-ynylpyrrolidin-2-one. One potential application is in the development of new cancer therapies, where the compound can be used to cross-link proteins and nucleic acids, leading to cell death. Additionally, the compound can be used in the development of new antibiotics due to its antiviral and antibacterial properties. Further research is needed to explore the potential applications of 5-Prop-1-ynylpyrrolidin-2-one in these and other fields.
Conclusion
In conclusion, 5-Prop-1-ynylpyrrolidin-2-one is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in various fields.
Synthesemethoden
The synthesis of 5-Prop-1-ynylpyrrolidin-2-one involves the reaction of propargyl alcohol with pyrrolidone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, and the product is obtained in high yield. The compound can also be synthesized via the oxidation of propylene oxide or the reaction of propionic acid with acetylene.
Wissenschaftliche Forschungsanwendungen
5-Prop-1-ynylpyrrolidin-2-one has various scientific research applications due to its unique properties. It is widely used in the synthesis of various chemicals and materials, including polymers, resins, and pharmaceuticals. The compound is also used as a cross-linking agent for proteins and nucleic acids, and it can be used in the sterilization of medical equipment.
Eigenschaften
CAS-Nummer |
122123-77-7 |
|---|---|
Produktname |
5-Prop-1-ynylpyrrolidin-2-one |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
5-prop-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h6H,4-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
YEQXZEKGPGBBAM-UHFFFAOYSA-N |
SMILES |
CC#CC1CCC(=O)N1 |
Kanonische SMILES |
CC#CC1CCC(=O)N1 |
Synonyme |
2-Pyrrolidinone,5-(1-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



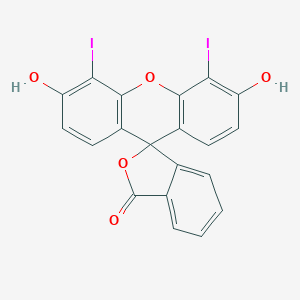


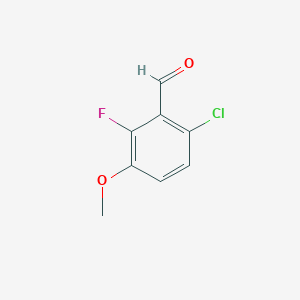


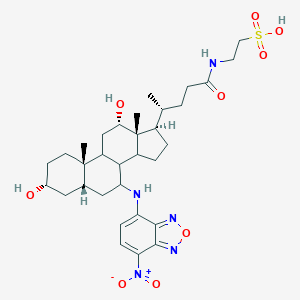
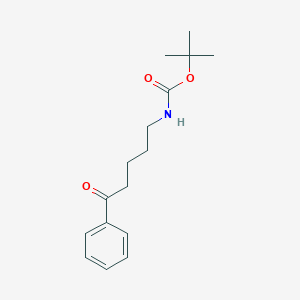

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
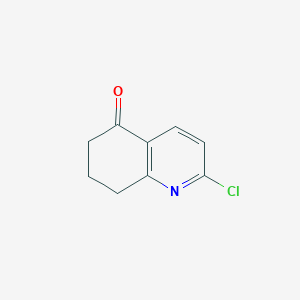

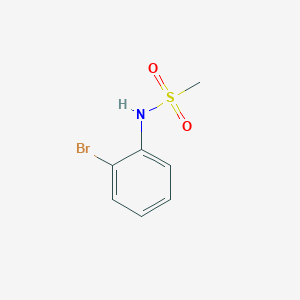
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)